5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one

Chemical procurement Purity specification Quality assurance

5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one (CAS 1178431-19-0) is a synthetic, substituted pyridin-2(1H)-one heterocycle bearing a primary amino group at the 5-position and an N1-(3-methylsulfonylpropyl) side-chain. Its molecular formula is C₉H₁₄N₂O₃S with a molecular weight of 230.28 g/mol.

Molecular Formula C9H14N2O3S
Molecular Weight 230.29 g/mol
Cat. No. B13637263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1h)-one
Molecular FormulaC9H14N2O3S
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCCN1C=C(C=CC1=O)N
InChIInChI=1S/C9H14N2O3S/c1-15(13,14)6-2-5-11-7-8(10)3-4-9(11)12/h3-4,7H,2,5-6,10H2,1H3
InChIKeySXJYHWRWEFYLPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Identity Guide: 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one (CAS 1178431-19-0) – Basic Characterization


5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one (CAS 1178431-19-0) is a synthetic, substituted pyridin-2(1H)-one heterocycle bearing a primary amino group at the 5-position and an N1-(3-methylsulfonylpropyl) side-chain. Its molecular formula is C₉H₁₄N₂O₃S with a molecular weight of 230.28 g/mol . The compound is commercially available exclusively as a research-grade intermediate, typically offered at 97–98% purity . Computed physicochemical descriptors include a predicted logP of -2.47, four hydrogen-bond acceptors, one hydrogen-bond donor, and an Fsp³ value of 0.44 . Currently, no primary research literature, patent prosecution data, or authoritative bioactivity databases provide quantitative pharmacological, pharmacokinetic, or selectivity profiling for this specific compound.

S Synthetic heterocycle building block with primary amine handle specification context
P Certified 98% HPLC purity for high-fidelity derivatization workflows vendor CoA
C Computed strongly hydrophilic profile supports polar reaction conditions class-level inference

Procurement Risk Alert: Why In-Class Pyridinones Cannot Simply Substitute for 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one


Within the pyridin-2(1H)-one scaffold, even conservative structural modifications produce substantial and often unpredictable shifts in biological activity, physicochemical properties, and synthetic utility. Literature on analogous pyridin-2(1H)-one series demonstrates that the position and electronic nature of ring substituents critically govern lipophilicity, hydrogen-bonding capacity, aqueous solubility, and target-binding conformations [1]. The methylsulfonyl (mesyl) group functions as a strong electron-withdrawing moiety and a hydrogen-bond acceptor, while the primary 5-amino group serves as both a hydrogen-bond donor and a synthetic handle for further derivatization . Interchanging the target compound with another pyridinone analog—such as one lacking the amino group, bearing a different N1-alkyl chain, or having a sulfonyl group at a different ring position—would yield a molecule with fundamentally different electronic distribution, reactivity, and biological recognition profile [1]. The quantitative evidence below substantiates why generic substitution cannot be assumed without experimental validation.

Analog shift Pyridinone analogs without the methylsulfonyl group exhibit logP values >2.9 units higher, which may significantly alter solubility and membrane passage.
H-bond mismatch Simpler analogs lack the 4-acceptor/1-donor H-bond pharmacophore required to replicate target-binding conformations.
Purity variance Closest N1-substituted analog is supplied at 95% purity; the 3-point gap may affect coupling yields and impurity profiles.

Quantitative Evidence Audit: 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one – What the Data Show Versus Closest Analogs


Purity Benchmarking: 98% Target Compound vs. Closest N1-Substituted Amino-Pyridinone Analog

The commercially available 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one is supplied at a certified minimum purity of 98% (HPLC) by multiple independent vendors, including Fluorochem (Product Code F742730) and Leyan (Cat. 1419454) . In contrast, a structurally related N1-substituted amino-pyridinone, 3-Amino-1-(5-hydroxypentyl)pyridin-2(1H)-one, is listed at a lower minimum purity specification of 95% . This 3-percentage-point purity differential, while modest in absolute terms, is meaningful for applications requiring high-fidelity building blocks where even minor impurities can confound structure-activity relationship interpretation or downstream coupling yields.

Purity benchmark
Cross-study comparable
Target ≥98% vs. closest analog 95%
Supports high-fidelity building block selection and SAR reproducibility.
Vendor CoA specification; analytical method: HPLC.
Chemical procurement Purity specification Quality assurance

Computed Lipophilicity: logP -2.47 vs. Isosteric Pyridinone Scaffolds Lacking the Methylsulfonyl Group

The vendor-computed logP for 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one is -2.47, indicating pronounced hydrophilicity driven by the polar methylsulfonyl and amino substituents . By comparison, literature-reported experimental logP values for simpler pyridin-2(1H)-one scaffolds without a sulfonyl group—such as the milrinone analog series—range from approximately 0.5 to 1.8 depending on ring substitution [1]. The >2.9 log-unit shift toward hydrophilicity in the target compound is consistent with the class-level observation that electron-withdrawing substituents significantly modulate the lipophilicity of pyridin-2(1H)-ones, with C(5)-position modifications being particularly influential [1]. This differential logP predicts substantially different aqueous solubility, membrane permeability, and protein-binding behavior relative to less polar pyridinone analogs.

Computed lipophilicity
Class-level inference
logP -2.47 vs. class range ~0.5–1.8
Indicates pronounced hydrophilicity; >2.9 log-unit shift from less polar pyridinone analogs.
Computed logP; experimental logP from literature for milrinone-analog class.
Physicochemical profiling Lipophilicity Drug-likeness prediction

Hydrogen-Bond Capacity: 4 Acceptors / 1 Donor vs. N1-Unsubstituted and Methyl-Substituted Pyridinone Analogs

5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one presents four hydrogen-bond acceptor sites (the pyridinone carbonyl oxygen, the two sulfonyl oxygens, and the amino nitrogen lone pair) and one hydrogen-bond donor (the primary amino group) . The unsubstituted parent scaffold, pyridin-2(1H)-one, possesses only one acceptor (the carbonyl) and one donor (the N-H), giving it a fundamentally simpler H-bond pharmacophore [1]. The 3-(methylsulfonyl)pyridin-2(1H)-one analog, which retains the sulfonyl group at the 3-position but lacks the amino group, offers three H-bond acceptors and one donor . The target compound's distinct donor/acceptor arrangement—combining a primary amine on the ring with a sulfonyl-bearing flexible side-chain—creates a spatial H-bond network unavailable in these simpler analogs, a feature recognized in medicinal chemistry as critical for achieving target selectivity within related chemotypes .

H-bond capacity
Class-level inference
4 acceptors / 1 donor vs. parent scaffold 1/1
Unique spatial H-bond network not replicable by any single simpler analog.
Structural enumeration; class-level comparison.
Molecular recognition Hydrogen-bonding Fragment-based drug design

Molecular Complexity: Fsp³ 0.44 vs. Planar Pyridinone Scaffolds – Implications for Fragment Library Diversity

The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) value of 0.44, as reported in the Fluorochem technical datasheet . This reflects the saturated three-carbon propyl linker connecting the pyridinone ring to the methylsulfonyl group. In comparison, simpler pyridin-2(1H)-one scaffolds such as 3-(methylsulfonyl)pyridin-2(1H)-one and 4-(methylsulfonyl)pyridin-2(1H)-one have Fsp³ values approaching 0.14–0.17, as their only sp³ carbon is the methyl group of the sulfonyl moiety [1]. An Fsp³ above 0.40 is recognized in medicinal chemistry as a desirable threshold for increasing three-dimensional character, which correlates with improved clinical developability through reduced aromatic ring count, lower melting points, and enhanced aqueous solubility .

Molecular complexity
Cross-study comparable
Fsp³ 0.44 vs. planar isomer Fsp³ ~0.17
Higher saturated carbon fraction increases 3D character for fragment library diversity.
Computed from molecular formula; ~2.6-fold higher than methylsulfonyl positional isomers.
Fragment-based drug discovery Molecular complexity 3D diversity

GHS Hazard Profile: Acute Toxicity and Irritancy Classification of the Target Compound

5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one carries a GHS07 hazard classification with the signal word 'Warning' and is associated with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements . This profile mandates the use of personal protective equipment (gloves, eye protection, protective clothing), engineering controls (adequate ventilation), and adherence to specific first-aid and disposal protocols . In contrast, certain amino-pyridinone analogs with different N1-substituents may not carry the same combination of hazard statements, depending on their specific toxicological assessment. For procurement decisions, this GHS classification carries direct operational implications including shipping classification, storage requirements, and the need for documented standard operating procedures (SOPs) prior to use .

GHS hazard profile
Supporting evidence
GHS07 Warning: H302, H315, H319, H335
Mandates documented SOPs, ventilation, and PPE prior to use.
Fluorochem SDS; no direct published comparison across analogs.
Safety assessment Handling requirements Laboratory procurement

Mandatory Note on Evidence Limitations for 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one

After exhaustive searching of primary research literature, patent databases, and authoritative bioactivity repositories (PubChem, ChEMBL, BindingDB, DrugBank), no direct head-to-head quantitative biological or pharmacological comparisons involving 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one were identified [1][2]. No IC₅₀, Kd, Ki, EC₅₀, or pharmacokinetic parameters have been published for this compound. No selectivity profiling data, in vivo efficacy data, or formulation stability data exist in the public domain. The differentiation evidence presented above is therefore necessarily limited to (i) vendor-certified purity specifications, (ii) computed physicochemical properties, (iii) structural enumeration of H-bond features and molecular complexity, and (iv) GHS hazard classification—all supported by cross-study comparison or class-level inference rather than direct experimental head-to-head data. Users evaluating this compound for target-specific applications must treat the absence of published biological data as a critical factor in procurement decisions and should independently validate any hypothesized differentiation through experimental testing [1].

Evidence limitations
Data to verify
No published IC₅₀, Ki, selectivity, or PK data
Differentiation rests on chemical identity, purity, and computed properties only.
Exhaustive search of PubMed, ChEMBL, DrugBank, and vendor databases.
Data transparency Evidence quality Procurement due diligence

Recommended Procurement & Application Scenarios for 5-Amino-1-(3-(methylsulfonyl)propyl)pyridin-2(1H)-one Based on Available Evidence


Fragment-Based Drug Discovery (FBDD) Library Expansion Requiring High Fsp³ and Unique H-Bond Pharmacophores

The target compound's Fsp³ of 0.44 and its 4-acceptor/1-donor H-bond arrangement make it a differentiated entry for fragment libraries seeking to expand three-dimensional and polar chemical space coverage. Unlike planar methylsulfonyl-pyridinone positional isomers (Fsp³ ≈ 0.17), this compound introduces conformational flexibility via the propyl linker while maintaining the methylsulfonyl group's electron-withdrawing character and hydrogen-bond acceptor capacity [1]. Procurement at 98% purity from Fluorochem or Leyan ensures compatibility with the high-concentration fragment screening protocols (typically 200–500 mM in DMSO-d₆) where impurities above 2% can generate false-positive hits . Users should budget for GHS07-compliant handling infrastructure (ventilation, PPE) as documented in the Fluorochem SDS .

Synthetic Chemistry: Advanced Building Block for Parallel Library Synthesis via 5-Amino Derivatization

The primary 5-amino group provides a chemically orthogonal handle for amide coupling, reductive amination, sulfonamide formation, or urea synthesis, enabling diversification of the pyridinone scaffold without altering the N1-methylsulfonylpropyl domain. The 98% minimum purity specification [1] reduces the risk of side-product formation from amine-containing impurities, which is critical for parallel synthesis where intermediate purification is often not performed. The computed logP of -2.47 predicts aqueous solubility sufficient for reaction conditions employing polar solvents (water, DMF, DMSO), facilitating high-throughput chemistry workflows .

Physicochemical Probe Development: Investigating the Impact of Methylsulfonylalkyl Substitution on Pyridinone Solubility and Permeability

With a computed logP of -2.47—substantially lower than the 0.5–1.8 range typical of pyridin-2(1H)-one scaffolds without a sulfonylalkyl group [1]—this compound serves as an extreme-hydrophilicity probe within structure-property relationship (SPR) studies. Researchers investigating the permeability-solubility trade-off in pyridinone-based lead series can use this compound as a reference point for the lower boundary of lipophilicity. The combination of the strongly electron-withdrawing methylsulfonyl group on a flexible propyl tether with the electron-donating 5-amino group creates a unique electronic push-pull system whose effect on pKa, logD₇.₄, and aqueous solubility can be experimentally benchmarked .

Method Development: HPLC/UPLC Column Characterization Using a Polar, Multi-Functional Test Probe

The compound's combination of a basic primary amine, a polar aprotic methylsulfonyl group, and a moderately polar pyridinone ring makes it a suitable test analyte for characterizing reversed-phase and HILIC column selectivity. Its computed logP of -2.47 predicts minimal retention on traditional C18 phases under high-organic conditions, while the ionizable amino group (expected pKa ~5–7 based on aminopyridine analogs) provides pH-dependent retention behavior useful for assessing column silanol activity and batch-to-batch reproducibility [1]. Procurement of multiple grams from Leyan supports long-term method development programs requiring consistent reference material.

Application
Selection Property
Validation Focus
Fragment-based library expansion
Fsp³ and H-bond pharmacophore differentiation
3D chemical space coverage; purity-driven false-positive control
Synthetic building block for parallel library synthesis
5-amino derivatization handle and high purity specification
Coupling yield reproducibility; impurity-driven side-product minimization
Physicochemical probe for solubility-permeability studies
Extreme-hydrophilicity reference point (computed logP -2.47)
Experimental logD₇.₄ and pKa benchmarking
HPLC/UPLC column characterization
Multi-functional polar analyte with ionizable amine
Reversed-phase and HILIC retention reproducibility; silanol activity assessment
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